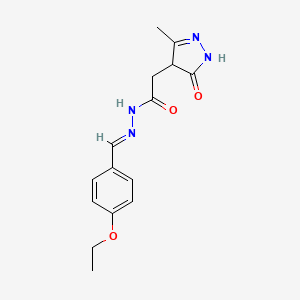
1-(3,5-dimethoxybenzoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethoxybenzoyl)pyrrolidine, also known as DMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMBP belongs to the class of pyrrolidine compounds, which are known to possess a variety of biological activities.
作用機序
The exact mechanism of action of 1-(3,5-dimethoxybenzoyl)pyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. For example, 1-(3,5-dimethoxybenzoyl)pyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 1-(3,5-dimethoxybenzoyl)pyrrolidine can reduce inflammation and pain.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzoyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 1-(3,5-dimethoxybenzoyl)pyrrolidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(3,5-dimethoxybenzoyl)pyrrolidine in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, 1-(3,5-dimethoxybenzoyl)pyrrolidine is relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one limitation of using 1-(3,5-dimethoxybenzoyl)pyrrolidine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells.
将来の方向性
There are several future directions for research on 1-(3,5-dimethoxybenzoyl)pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3,5-dimethoxybenzoyl)pyrrolidine and to determine its potential side effects and toxicity in humans.
合成法
The synthesis of 1-(3,5-dimethoxybenzoyl)pyrrolidine involves the reaction between 3,5-dimethoxybenzoyl chloride and pyrrolidine in the presence of a base such as triethylamine. The reaction yields 1-(3,5-dimethoxybenzoyl)pyrrolidine as a white crystalline solid with a melting point of 98-99°C. The purity of 1-(3,5-dimethoxybenzoyl)pyrrolidine can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(3,5-dimethoxybenzoyl)pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-7-10(8-12(9-11)17-2)13(15)14-5-3-4-6-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEMVCKMUXHGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)

![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)



![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)


